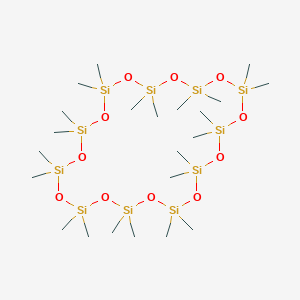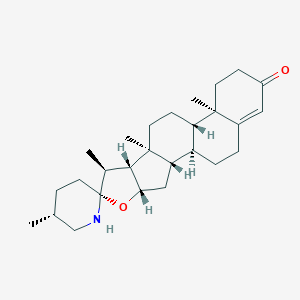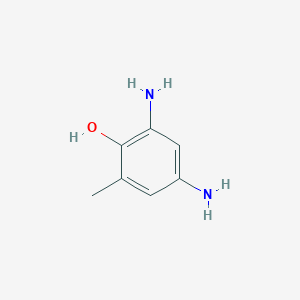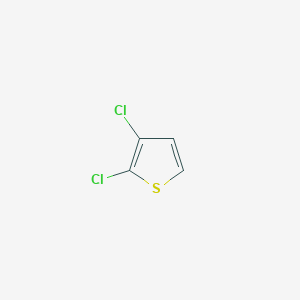
2,3-ジクロロチオフェン
概要
説明
2,3-Dichlorothiophene is a chlorinated derivative of thiophene, a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one sulfur atom. The presence of chlorine atoms at the 2 and 3 positions of the thiophene ring significantly alters the chemical and physical properties of the molecule compared to the parent thiophene .
科学的研究の応用
2,3-Dichlorothiophene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.
Biology: It serves as a precursor for bioactive molecules with potential therapeutic applications.
Medicine: Derivatives of 2,3-dichlorothiophene are explored for their anticancer and antimicrobial properties.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
作用機序
Target of Action
This compound is a derivative of thiophene, a heterocyclic compound with a sulfur atom
Biochemical Pathways
Thiophene derivatives have been used in the synthesis of various pharmaceuticals and bioactive compounds , suggesting they may interact with multiple biochemical pathways.
Pharmacokinetics
Its molecular weight is 153.03 , which is within the range generally favorable for oral bioavailability.
Result of Action
It has been used as a reactant in the synthesis of enediyne-chlorophyll derivatives, which have antitumor cytotoxic properties . This suggests that 2,3-Dichlorothiophene may have potential applications in cancer therapy, but further studies are needed to confirm this.
Action Environment
Like other chemicals, its stability and activity may be affected by factors such as temperature, ph, and presence of other chemicals .
準備方法
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2,3-dichlorothiophene involves the isomerization of 2-chlorothiophene to 3-chlorothiophene using a catalyst, followed by chlorination of the 3-chlorothiophene between 40 and 120 degrees Celsius. The chlorine to 3-chlorothiophene ratio is maintained between 0.3:1 to 1.1:1 (mol/mol) .
Industrial Production Methods: Industrial production of 2,3-dichlorothiophene typically follows the same synthetic route as described above. The process involves large-scale isomerization and chlorination under controlled conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2,3-Dichlorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form thiophene dioxide derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Thiophene dioxide derivatives.
類似化合物との比較
- 2,5-Dichlorothiophene
- Tetrachlorothiophene
- 5-Chlorothiophene-2-carboxylic acid
Comparison: 2,3-Dichlorothiophene is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of derivatives that can be synthesized. For example, 2,5-dichlorothiophene has chlorine atoms at different positions, leading to different chemical behavior and applications .
特性
IUPAC Name |
2,3-dichlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2S/c5-3-1-2-7-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNVLQIXMBTMPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169324 | |
| Record name | Thiophene, 2,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17249-79-5 | |
| Record name | Thiophene, 2,3-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 2,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichlorothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of the 2,3-Dichlorothiophene moiety in DG-041 contribute to its activity as an EP3 receptor antagonist?
A: While the provided research [] highlights DG-041 as a direct-acting EP3 antagonist, it doesn't specifically isolate the contribution of the 2,3-Dichlorothiophene moiety to its activity. Further research exploring structure-activity relationships would be needed to determine the specific role of this group in binding to the EP3 receptor and inhibiting its downstream effects. This could involve synthesizing and testing DG-041 analogues with modifications to the 2,3-Dichlorothiophene moiety and evaluating their impact on EP3 receptor binding and functional activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



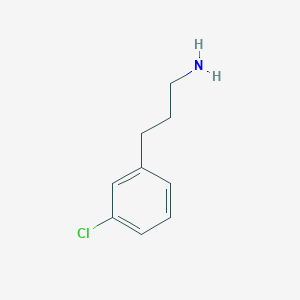


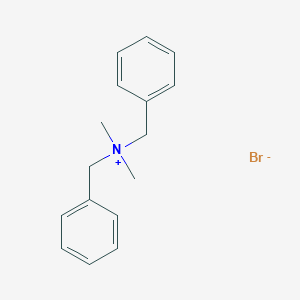
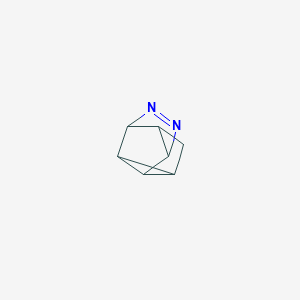
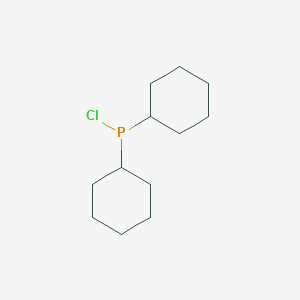
![9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B95534.png)

